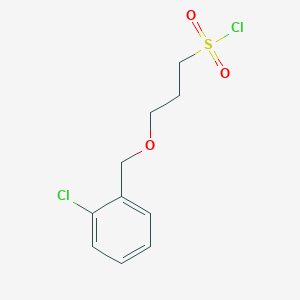
3-((2-Chlorobenzyl)oxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Chlorobenzyl)oxy)propane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride group attached to a propane chain, which is further linked to a 2-chlorobenzyl group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chlorobenzyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3-hydroxypropane-1-sulfonyl chloride with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-((2-Chlorobenzyl)oxy)propane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed through oxidation reactions.
Scientific Research Applications
3-((2-Chlorobenzyl)oxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((2-Chlorobenzyl)oxy)propane-1-sulfonyl chloride involves its reactivity towards nucleophiles, which allows it to modify other molecules by forming covalent bonds. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines, alcohols, and thiols.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)propane-1-sulfonyl chloride: Similar structure but lacks the chlorine atom on the benzyl group.
3-(Methoxy)propane-1-sulfonyl chloride: Similar structure but has a methoxy group instead of the 2-chlorobenzyl group.
Uniqueness
The presence of the 2-chlorobenzyl group in 3-((2-Chlorobenzyl)oxy)propane-1-sulfonyl chloride imparts unique reactivity and properties compared to its analogs. This chlorine atom can influence the compound’s electronic properties and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H12Cl2O3S |
|---|---|
Molecular Weight |
283.17 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methoxy]propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H12Cl2O3S/c11-10-5-2-1-4-9(10)8-15-6-3-7-16(12,13)14/h1-2,4-5H,3,6-8H2 |
InChI Key |
ZOHRQWAYZNYWCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COCCCS(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


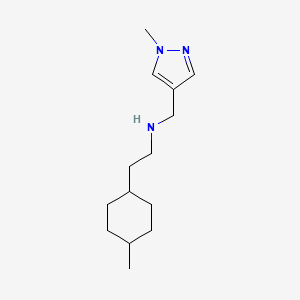
![2,8-Diazaspiro[5.5]undecan-3-one](/img/structure/B13532859.png)
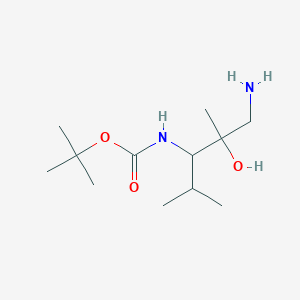
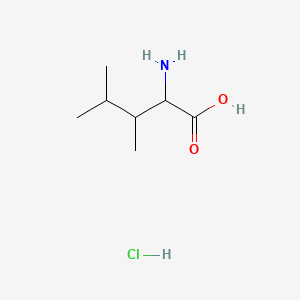
![N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine](/img/structure/B13532879.png)
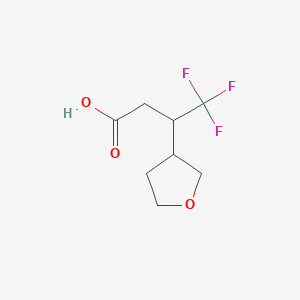
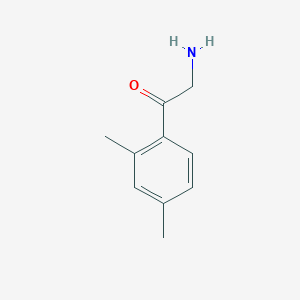
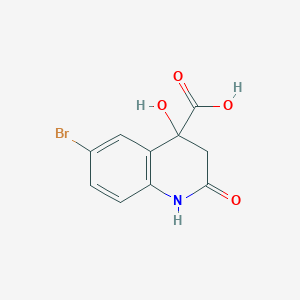
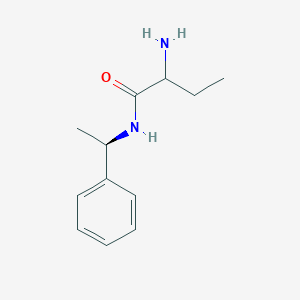
![1-[2-(2-chlorophenyl)ethanesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13532913.png)
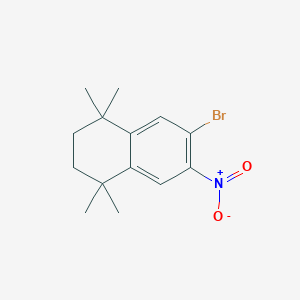
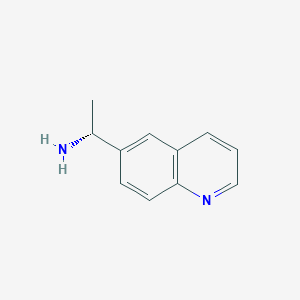
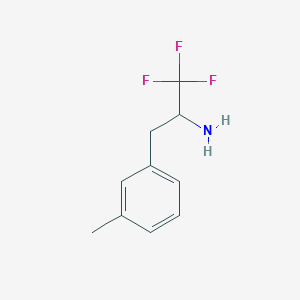
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid](/img/structure/B13532932.png)
